molecular formula C7H5BrN2 B1367304 2-Bromo-4-methylpyridine-3-carbonitrile CAS No. 65996-02-3

2-Bromo-4-methylpyridine-3-carbonitrile

Cat. No. B1367304
CAS RN: 65996-02-3
M. Wt: 197.03 g/mol
InChI Key: IUOLDVXLQXLZMZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridine-3-carbonitrile is a biochemical reagent . It has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methylpyridine-3-carbonitrile can be represented by the SMILES string Cc1ccnc(Br)c1 . The InChI key is LSZMVESSGLHDJE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-methylpyridine-3-carbonitrile is a liquid at room temperature . It has a refractive index of 1.561 (lit.) , a boiling point of 87°C/10mmHg (lit.) , and a density of 1.545 g/mL at 25°C (lit.) .

Scientific Research Applications

1. Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 2-Bromo-4-methylpyridine is used in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application: The synthesis starts from 2-fluoro-4-methylpyridine, and through an optimized protocol, both enantiomers of a potent inhibitor were synthesized . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results: The optimized synthesis of the compound starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps . This is more than eight times higher than the yield from the previously published synthesis starting from 2-bromo-4-methylpyridine .

2. Preparation of Methoxy-2-(2-pyridyl)indoles

  • Application Summary: 2-Bromo-4-methylpyridine may be used in the total synthesis of methoxy-2-(2-pyridyl)indoles .

3. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-Bromo-4-methylpyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .

4. Synthesis of Crown-Ester-Bipyridines and Viologens

  • Application Summary: 2-Bromo-4-methylpyridine can be used as a starting material in the synthesis of crown-ester-bipyridines and viologens via sodium or nickel reductive coupling, side chain oxidation, and esterification .

5. Synthesis of Ocular Age Pigment A2-E

  • Application Summary: 2-Bromo-4-methylpyridine may be used in the total synthesis of ocular age pigment A2-E . This compound is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and has been implicated in the pathogenesis of age-related macular degeneration (AMD).

6. Synthesis of 2-(2′,4′-difluorophenyl)-4-methylpyridine

  • Application Summary: 2-Bromo-4-methylpyridine can be used in the preparation of 2-(2′,4′-difluorophenyl)-4-methylpyridine, via a Suzuki coupling reaction with 2,4-difluorophenylboronic acid .

Safety And Hazards

2-Bromo-4-methylpyridine-3-carbonitrile is classified as a skin irritant (category 2), eye irritant (category 2), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

2-bromo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOLDVXLQXLZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512958
Record name 2-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpyridine-3-carbonitrile

CAS RN

65996-02-3
Record name 2-Bromo-4-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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